5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H2,8,9)(H,10,11) |
InChI Key |
ORKZJNRXHCHLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Amino 1h Pyrrolo 2,3 C Pyridin 2 3h One and Analogues
Classical Synthetic Approaches to Pyrrolopyridinone Core Structures
Classical approaches to the pyrrolopyridinone scaffold primarily involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. These methods often rely on fundamental organic reactions such as cyclizations and condensations.
Cyclization Reactions in Pyrrolopyridinone Synthesis
Cyclization reactions are a cornerstone in the synthesis of the pyrrolopyridinone core, providing a direct means to construct the fused pyrrole ring. One of the most effective strategies involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For instance, the synthesis of 2,5-disubstituted 6-azaindoles has been achieved through the sequential cyclization of aziridin-2-yl dipropargylic alcohols, which involves pyrrole formation followed by a base-catalyzed intramolecular acetylenic Schmidt reaction. researchgate.net
Another powerful approach is reductive cyclization, which is particularly useful for introducing an amino group concurrently with ring formation. This is discussed in more detail in section 2.1.3. Furthermore, formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been developed as a scalable and efficient route to 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. karazin.ua This reaction proceeds through the activation of the methyl group, which then acts as the one-carbon component for the pyrrole ring closure. The mechanism is believed to involve the formation of a trifluoroacetylated pyridinium (B92312) salt, which equilibrates to a C-nucleophilic methylidene derivative that undergoes further trifluoroacetylation and subsequent cyclization. scielo.org.mx
Light-induced reactions have also been explored, where ketene-tethered 2-azaallyl radicals, generated from 4-selanylcarbonyl-substituted 2-azabuta-1,3-dienes, undergo a 5-endo-trig cyclization to yield 4-pyrrolin-3-ones in high yields. rsc.org While not directly forming the pyridinone system, this demonstrates the utility of radical cyclizations in constructing related five-membered nitrogen heterocycles.
Condensation Reactions for Pyrrolopyridine Scaffolds
Condensation reactions are fundamental to the construction of pyrrolopyridine scaffolds, often involving the reaction of a pyridine derivative bearing an amino group adjacent to a reactive site with a dicarbonyl compound or its equivalent. These reactions build the pyrrole ring in a stepwise fashion. For example, the synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally related to pyrrolopyridinones, has been achieved through the cyclocondensation of 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione with cyanoacetamide. nbuv.gov.ua
A versatile one-pot, three-component condensation of 6-amino-2-thiouracil, arylglyoxal hydrates, and various CH-acids (like N,N-dimethylbarbituric acid or acetylacetone) in acetic acid provides an efficient route to substituted pyrrolo[2,3-d]pyrimidines. nih.gov The proposed mechanism involves the initial formation of an α,β-unsaturated ketone from the arylglyoxal and the CH-acid, followed by a nucleophilic Michael addition of the 6-aminothiouracil and subsequent intramolecular condensation to form the pyrrole ring. nih.gov Similarly, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized via a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. osi.lv
The Vilsmeier-Haack reaction of 4-aroyl pyrroles can generate pyrrolo-2,3-dicarbonyl compounds, which can then be condensed with glycine (B1666218) methyl ester to afford 6-azaindoles (pyrrolo[2,3-c]pyridines). researchgate.net This highlights a strategy where the pyridine ring is constructed onto a pre-existing pyrrole.
Reductive Cyclization Pathways to 5-Amino- and 7-Amino-6-azaindoles
Reductive cyclization is a highly effective strategy for the synthesis of amino-substituted azaindoles, including the 5-amino and 7-amino isomers of the 6-azaindole (B1212597) core. This method typically involves the reduction of a nitro group on a pyridine ring that is suitably substituted with a precursor to the pyrrole ring, followed by in situ cyclization.
An efficient approach for the formation of 5-amino- and 7-amino-6-azaoxindole derivatives has been developed starting from 2-amino-4-chloro-3-nitropyridine (B16103) and its 5-nitro-substituted regioisomer. wikipedia.org These precursors react with diethyl malonate, and the resulting products undergo reductive cyclization to yield the corresponding 3-ethoxycarbonyl-6-azaoxindole derivatives. wikipedia.org The nitro group is typically reduced using agents like zinc in acetic acid or tin(II) chloride. wikipedia.org For instance, the reductive cyclization of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate with zinc in acetic acid produces ethyl 5-amino-2-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate. wikipedia.org Alternative reduction methods, such as catalytic hydrogenation using palladium on carbon in a Parr hydrogenator, have also been employed. wikipedia.org
This strategy has been successfully applied to synthesize a range of 5-amino- and 7-amino-6-azaindoles. wikipedia.org The general pathway involves the condensation of 3- or 5-nitropyridines with diethyl malonate, followed by reduction of the nitro group and subsequent heterocyclization to form the pyrrolopyridinone ring. wikipedia.org This approach allows for the direct installation of the key amino functionality on the pyridine ring of the azaindole core. A method for building a piperazine (B1678402) ring from a primary amino group via catalytic reductive cyclization of dioximes has also been developed, showcasing the versatility of this synthetic strategy. libretexts.org
Modern Synthetic Transformations for Pyrrolopyridinone Derivatization
Once the core pyrrolopyridinone structure is established, modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, offer powerful tools for the derivatization and diversification of these scaffolds.
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolopyridinone nucleus, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. organic-chemistry.orgrsc.org These reactions typically require a halo-substituted pyrrolopyridinone as a starting material.
The Sonogashira coupling reaction enables the introduction of alkyne moieties by coupling a terminal alkyne with an aryl or vinyl halide. nih.govacsgcipr.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov The reactivity of the halide substrate follows the general trend of I > Br > Cl. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. nih.gov This method has been widely used for the functionalization of various heterocyclic systems, including those related to pyrrolopyridinones. researchgate.net
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is highly versatile for forming C(sp²)-C(sp²) bonds and tolerates a wide range of functional groups. It has been successfully applied to the functionalization of unprotected, nitrogen-rich heterocycles like azaindoles, although the presence of acidic N-H groups can sometimes inhibit the reaction. nih.gov The choice of palladium precatalyst and ligand is crucial for achieving high yields. nih.gov
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or sulfonate. mdpi.com This reaction has broad substrate scope, accommodating primary and secondary amines, including volatile amines when the reaction is conducted in sealed tubes. researchgate.netnih.gov The catalyst system typically consists of a palladium source and a bulky, electron-rich phosphine (B1218219) ligand. mdpi.commdpi.com This reaction is particularly valuable for introducing diverse amino substituents onto the pyrrolopyridinone core, which is often a key step in the synthesis of biologically active molecules. mdpi.com
Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions on Pyrrolopyridine and Related Heterocyclic Scaffolds
| Reaction Type | Heterocyclic Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Sonogashira | 2,3-Dibromoimidazo[1,2-a]pyridine | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N, THF, 60 °C | 3-Bromo-2-(phenylethynyl)imidazo[1,2-a]pyridine | 85 | researchgate.net |
| Suzuki-Miyaura | 3-Chloroindazole | Phenylboronic acid | Pd2(dba)3, SPhos | K3PO4, Dioxane/H2O, 100 °C | 3-Phenylindazole | 85 | nih.gov |
| Suzuki-Miyaura | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos | K3PO4, Toluene/H2O, 100 °C | 5-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 91 | wikipedia.org |
| Buchwald-Hartwig | 2-Bromopyridine | Morpholine | Pd(OAc)2, BINAP | NaOtBu, Toluene, 80 °C | 2-(Morpholino)pyridine | 95 | researchgate.net |
| Buchwald-Hartwig | Bromobenzene | Carbazole | Pd2(dba)3, XPhos | NaOtBu, Toluene, 110 °C | 9-Phenylcarbazole | 99 | mdpi.com |
Multicomponent Reactions in Pyrrolopyridinone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to constructing polysubstituted pyrrolopyridinone scaffolds. mdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully applied to the synthesis of these heterocyclic systems.
The Passerini reaction is a three-component reaction (P-3CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. While less common than the Ugi reaction for constructing the full pyrrolopyridinone ring system directly, the products of the Passerini reaction can serve as versatile intermediates that can be further elaborated into various heterocyclic structures. The development of catalytic asymmetric versions of the Passerini reaction has enabled the stereoselective synthesis of α-acyloxycarboxamides, which can be valuable chiral building blocks.
Table 2: Examples of Multicomponent Reactions for the Synthesis of Pyrrolopyridinone Analogues
| Reaction Type | Key Reactants | Catalyst/Solvent | Conditions | Product Scaffold | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ugi-Zhu/Cascade | Aromatic aldehyde, Primary amine, α-Isocyanoacetamide, Maleic anhydride | Yb(OTf)3 / Toluene | Microwave, 70-80 °C | Pyrrolo[3,4-b]pyridin-5-one | 20-92 | mdpi.com |
| Ugi-Zhu/Cascade | Fluorinated aromatic aldehyde, 4-Amino-7-chloroquinoline derivative, α-Isocyanoacetamide | Yb(OTf)3 / Chlorobenzene | Microwave, 80 °C | Fluorinated-pyrrolo[3,4-b]pyridin-5-one | 50-77 | |
| Ugi-Zhu/Cascade/Click | 4-Formylbenzonitrile, Primary amine, α-Isocyanoacetamide, Maleic anhydride | - / Toluene | Stepwise optimization | Pyrrolo[3,4-b]pyridin-5-one with nitrile | Excellent (stepwise) | |
| Three-component Condensation | Arylglyoxal, 6-Amino-1,3-dimethyluracil, Barbituric acid | TBAB / Ethanol (B145695) | 50 °C | Pyrrolo[2,3-d]pyrimidine | 73-95 | osi.lv |
| Three-component Condensation | 6-Amino-2-thiouracil, Arylglyoxal hydrate, Acetylacetone | - / Acetic Acid | Reflux | Pyrido[2,3-d]pyrimidine (B1209978) | Not specified | nih.gov |
Regioselective Synthesis Strategies for Functionalized Pyrrolopyridinones
Regioselective synthesis is crucial for controlling the specific placement of functional groups on the pyrrolopyridinone scaffold, which in turn dictates the molecule's biological activity. Researchers have developed methods that leverage the inherent reactivity of precursors or employ advanced catalytic systems to direct reactions to a specific position.
One notable strategy involves a tandem post-Ugi cyclization and gold(I)-catalyzed annulation. acs.org This method begins with a multi-component Ugi reaction to assemble a linear precursor, which then undergoes an acid-mediated cyclization to form a dihydropyrazinone intermediate. The subsequent gold-catalyzed annulation proceeds with complete regioselectivity, forming the fused γ-lactam ring. acs.org The selectivity is achieved based on the principle of soft electrophile and soft nucleophile interaction; the gold(I) catalyst activates an alkyne to act as a soft electrophile, which then reacts preferentially with the soft nucleophilic center at C-5 of the dihydropyrazinone. acs.org This approach has proven versatile for creating a variety of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, a related class of compounds, in good to excellent yields. acs.org
Another powerful technique for achieving regioselectivity is the use of multicomponent reactions (MCRs) that lead to a single regioisomer. For instance, a one-pot MCR has been developed for the synthesis of N-1, N-4 disubstituted pyrrolo[2,3-d] acs.orgresearchgate.netnbuv.gov.uatriazoles, where the cyclization occurs with complete regioselectivity regardless of the substrates used. mdpi.com Subsequent functionalization at specific positions (C-5 and C-6) can then be achieved through regioselective halogenation followed by Suzuki–Miyaura cross-coupling reactions. mdpi.com
Precursor Utilization in Pyrrolopyridinone Construction
Pyrrole Precursors in Pyrrolopyridinone Synthesis
Syntheses starting from pyrrole precursors involve the annulation of a pyridine ring onto the pyrrole core. nbuv.gov.uaresearchgate.net This approach is one of the principal strategies for constructing the pyrrolo[2,3-c]pyridine (6-azaindole) framework. nbuv.gov.ua Pyrrole-based enaminones have emerged as versatile building blocks for this purpose. mdpi.com For example, pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate. mdpi.com These enaminone precursors are readily prepared by reacting functionalized pyrroles, such as alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com
Another strategy involves multicomponent reactions where a pyrrole-forming condensation is a key step. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the in-situ formation and elaboration of the pyrrole ring fused to a pyrimidine (B1678525) core. scielo.org.mx
Pyridine Precursors in Pyrrolopyridinone Formation
The annulation of a pyrrole ring onto a pyridine precursor is a more common and extensively studied method for forming the pyrrolo[2,3-c]pyridine skeleton. nbuv.gov.uaresearchgate.net This strategy often utilizes substituted pyridines that are primed for cyclization.
A classic and widely applied method is the Bartoli reaction, which involves reacting 2-halogen-3-nitropyridines with vinyl magnesium bromide. nbuv.gov.uaresearchgate.net The versatility of this reaction, the high yields often obtained, and the availability of halogenated nitropyridines as precursors contribute to its widespread use. nbuv.gov.uaresearchgate.net
Another significant approach is the Fischer indole (B1671886) synthesis, which can be adapted for azaindoles. For instance, the cyclization of 3-hydrazinyl-2-methoxypyridine (B573460) with a protected phenylacetaldehyde (B1677652) provides a metal-free route to the 3-phenyl-6-azaindole core. nbuv.gov.uaresearchgate.net Reductive cyclization is also a key strategy; the reaction of 3-nitropyridine (B142982) derivatives with reagents like diethyl oxalate, followed by reductive cyclization of the intermediate using zinc in acetic acid or tin(II) chloride, can produce various amino- and hydroxy-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua A diversity-oriented synthesis of polyheterocyclic compounds has been achieved using an Ugi-Zhu reaction with 4-formylbenzonitrile, where the formyl group is transformed into the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com
Optimization of Synthetic Yields and Reaction Conditions for Pyrrolopyridinone Derivatives
Optimizing reaction conditions is essential for maximizing the yield and purity of pyrrolopyridinone derivatives. This involves the careful selection of catalysts, solvents, temperature, and reaction times.
In the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, for example, a reaction between 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and various R-substituted aldehydes was optimized by heating at 50 °C in methanol (B129727) with potassium hydroxide, achieving yields in the range of 45–60%. nih.gov Subsequent reduction of these products was carried out using triethylsilane and trifluoroacetic acid in refluxing acetonitrile, furnishing the final compounds in yields ranging from 46–80%. nih.gov
For multicomponent reactions, the choice of catalyst is critical. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction was effectively catalyzed by tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol at 50 °C, resulting in high yields of 73-95%. scielo.org.mx TBAB is favored for being inexpensive, non-corrosive, and environmentally compatible. scielo.org.mx
Below is a table summarizing optimized reaction conditions and yields for related heterocyclic syntheses.
| Reaction Type | Precursors | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |
| Aldehyde Condensation | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, m-dimethoxybenzaldehyde | Potassium hydroxide | Methanol | 50 °C, 5 h | 56 | nih.gov |
| Reduction | 3a (product from above) | Triethylsilane, Trifluoroacetic acid | Acetonitrile | Reflux | 46-80 | nih.gov |
| Three-Component Reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) | Ethanol | 50 °C | 73-95 | scielo.org.mx |
| Gold-Catalyzed Annulation | Dihydropyrazinone derivative | AuCl(IPr) | Dioxane | 100 °C, 12 h | up to 95 | acs.org |
Novel Methodologies for Pyrrolopyridinone Core Functionalization
Beyond the initial construction of the pyrrolopyridinone core, its subsequent functionalization is key to developing derivatives with diverse properties. Modern organic chemistry offers a suite of powerful tools for this purpose, particularly transition-metal-catalyzed cross-coupling reactions.
A robust strategy for introducing aryl or heteroaryl groups involves a sequence of regioselective halogenation followed by a Suzuki–Miyaura cross-coupling reaction. mdpi.com This method allows for the precise and efficient installation of diverse substituents at specific positions of the heterocyclic core, enabling the systematic exploration of structure-activity relationships. mdpi.com
The Buchwald-Hartwig amination is another indispensable tool, used for forming C-N bonds. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a synthetic route was developed that relied on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This sequence highlights the ability to selectively functionalize different positions on the ring system by choosing the appropriate coupling strategy. nih.gov
Furthermore, "click chemistry" strategies are being employed for novel functionalizations. In one approach, a pyrrolo[3,4-b]pyridin-5-one core containing a nitrile group was further elaborated via click-type cycloadditions. mdpi.com The nitrile was converted into a 5-substituted-1H-tetrazole using sodium azide (B81097) or a 2,4-diamino-1,3,5-triazine using dicyandiamide, demonstrating a highly efficient method for creating complex polyheterocyclic systems. mdpi.com
Medicinal Chemistry and Biological Evaluation of 5 Amino 1h Pyrrolo 2,3 C Pyridin 2 3h One Derivatives
In Vitro Biological Activity Profiling of Pyrrolopyridinone Analogues
The versatile structure of the pyrrolopyridinone core has been leveraged to develop inhibitors and modulators for a range of biological targets. This section outlines the enzymatic inhibition and receptor modulation activities of these compounds.
Derivatives of the pyrrolo[2,3-c]pyridine scaffold have been investigated as inhibitors of several key proteins involved in cellular signaling and epigenetic regulation, demonstrating particular success in targeting Lysine-Specific Demethylase 1 (LSD1) and Bromodomain and Extra-Terminal domain (BET) proteins.
Lysine-Specific Demethylase 1 (LSD1) Inhibitory Activity
The histone demethylase LSD1, which plays a crucial role in regulating gene expression by removing methyl groups from histones, has been identified as a promising therapeutic target in oncology. researchgate.net A series of novel and highly potent reversible LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold have been developed. researchgate.netnih.govtheraindx.comnih.gov
Structure-guided design, using the previously reported LSD1 inhibitor GSK-354 as a basis, led to the synthesis of pyrrolo[2,3-c]pyridine analogues with significantly improved potency. nih.gov One of the most potent compounds to emerge from these studies is compound 46 (LSD1-UM-109). nih.govtheraindx.com This compound demonstrated an IC₅₀ value of 3.1 nM against LSD1 in enzymatic assays. nih.govnih.gov In cellular assays, it inhibited cell growth with remarkable potency, showing IC₅₀ values of 0.6 nM in the MV4;11 acute leukemia cell line and 1.1 nM in the H1417 small-cell lung cancer cell line. nih.govnih.gov Another potent analogue, compound 49 , also showed strong cell growth inhibition with IC₅₀ values of 0.7 nM and 2.3 nM in MV4-11 and H1417 cell lines, respectively. theraindx.com
| Compound | LSD1 Enzymatic IC₅₀ (nM) | MV4;11 Cell Growth IC₅₀ (nM) | H1417 Cell Growth IC₅₀ (nM) | MOLM-13 Cell Growth IC₅₀ (nM) |
| 46 (LSD1-UM-109) | 3.1 nih.govtheraindx.com | 0.6 nih.govtheraindx.com | 1.1 nih.govtheraindx.com | 31 theraindx.com |
| 49 | - | 0.7 theraindx.com | 2.3 theraindx.com | 182 |
BET Proteins Inhibitory Activity
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a key role in transcriptional activation. google.com The development of compounds that modulate the activity of this protein family is a key area of research for treating diseases such as cancer. google.com Substituted 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones, which are structural isomers of the core compound, have been identified as inhibitors of BET proteins. google.comwipo.int These compounds are designed to be useful in the treatment of diseases associated with BET protein activity. google.comwipo.int
For the other kinases listed (AAK1, CSF1R, FGFR, MPS1, FLT3, SYK, PI3K, CHK1, Aurora B, COT Kinase), research literature specifically detailing the inhibitory activity of derivatives from the 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold was not prominently identified.
Detailed studies specifically evaluating derivatives of this compound as inhibitors for other enzymatic targets such as Thymidylate Synthase and Dihydrofolate Reductase were not found in the reviewed literature. While inhibitors based on related pyrrolopyrimidine scaffolds have been developed for these targets, data on the specific pyrrolo[2,3-c]pyridin-2-one core is not available. nih.govebi.ac.uk
Investigations into the modulation of G protein-coupled receptors and nuclear receptors by derivatives of the this compound scaffold have been limited.
While research has explored related pyrrolopyridine isomers for GPCR targets like the 5-HT1F receptor, specific agonist or antagonist activities for derivatives of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core against mGluR5, Neuropeptide Y5, or 5-HT1F receptors are not well-documented in the available scientific literature. nih.gov
There is no available research detailing the activity of this compound derivatives as inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2).
Cellular Biological Effects
The diverse biological activities of this compound and its derivatives have been extensively investigated across various cellular models. These studies have revealed significant potential in oncology, immunology, and infectious diseases, highlighting the therapeutic promise of this chemical scaffold. The following sections detail the key findings related to the cellular effects of these compounds.
Antiproliferative Activity in Cancer Cell Lines (e.g., AML, SCLC, Breast Carcinoma)
Derivatives of the pyrrolo-pyridine and related scaffolds have demonstrated notable antiproliferative effects against a range of cancer cell lines, including those from hematologic and solid tumors.
Acute Myeloid Leukemia (AML): Research into new dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives has shown promising results against hematologic tumor cell lines. For instance, a compound with a 4-NO2 group exhibited significant cytotoxic activity against the HL-60 acute myeloid leukemia cell line, with an IC50 value of 0.70 ± 0.14 μM. The same compound also showed potent activity against the HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia) cell lines with IC50 values of 1.05 ± 0.35 μM and 1.25 ± 0.35 μM, respectively. nih.gov In a separate study, certain 5-aminopyrazole derivatives, specifically compounds 3a and 3c , displayed relevant anti-proliferative activity against various leukemic cell lines. mdpi.com
Small Cell Lung Cancer (SCLC): While specific studies on this compound derivatives against Small Cell Lung Cancer (SCLC) are not extensively documented in the reviewed literature, the broader class of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds has been investigated for anticancer activity. One derivative, 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H- nih.govnih.govnih.govtriazolo[4,5-b]pyridine-6-carbonitrile, showed high activity towards the EKVX lung cancer cell line. cardiff.ac.uk
Breast Carcinoma: The antiproliferative potential of related heterocyclic compounds has been more extensively studied in breast cancer cell lines. A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of MCF-7 breast cancer cells. researchgate.net Similarly, investigations into other 5-aminopyrazole derivatives revealed that certain compounds could suppress the growth of specific breast cancer cell lines. nih.govresearchgate.net For example, compounds 1c , 1d , 1f , and 1g from one study were tested against MCF7, MDA-MB231, and SK-BR3 breast adenocarcinoma cell lines. mdpi.com Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the pyrrolo-pyridine core, identified a lead compound with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) against the MCF-7 cell line. mdpi.com
Antiproliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Cell Line | Cancer Type | IC50/Activity | Reference |
|---|---|---|---|---|
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (with 4-NO2 group) | HL-60 | Acute Myeloid Leukemia | 0.70 ± 0.14 μM | nih.gov |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (with 4-NO2 group) | HEL | Acute Erythroid Leukemia | 1.05 ± 0.35 μM | nih.gov |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivative (with 4-NO2 group) | K-562 | Chronic Myeloid Leukemia | 1.25 ± 0.35 μM | nih.gov |
| 5-Aminopyrazole derivatives (3a, 3c) | Leukemic cell lines | Leukemia | Relevant anti-proliferative activity | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | Breast Carcinoma | 4.3 ± 0.11 µg/mL (0.013 µM) | mdpi.com |
| 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H- nih.govnih.govnih.govtriazolo[4,5-b]pyridine-6-carbonitrile | EKVX | Lung Cancer | High activity (GP = 29.14%) | cardiff.ac.uk |
Induction of Apoptosis in Cellular Models
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Several derivatives of the pyrrolo-pyridine scaffold and related heterocyclic systems have been shown to induce apoptosis in cancer cells.
For instance, novel 2-amino-5-benzylthiazole derivatives have been reported to induce apoptosis in human leukemia cells. These compounds were found to cause cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, and a decrease in the anti-apoptotic Bcl-2 protein. Furthermore, they induced DNA single-strand breaks and fragmentation in leukemia cells. ukrbiochemjournal.org
In another study, pyrrolo-1,5-benzoxazepines (PBOXs) were investigated for their effects on oral squamous carcinoma cells. The results indicated that these compounds induced apoptotic cell death by disrupting the microtubule network. nih.govresearchgate.net Similarly, research on new pyrazolo[1,5-a]pyrimidine (B1248293) and pyrido[2,3-d]pyrimidine (B1209978) derivatives showed that some of these compounds led to DNA damage and fragmentation, which was associated with the induction of apoptosis via the mitochondrial pathway in colon cancer HCT-116 cells. nih.gov This intrinsic apoptosis pathway was initiated by the impairment of the mitochondrial transmembrane potential, leading to the release of cytochrome c and subsequent activation of caspases. nih.gov
A study on a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, compound 1d , revealed that it could induce S-phase cell cycle arrest and apoptosis in HCT116 cells. This apoptotic induction was found to be partly dependent on p53 activation. semanticscholar.org
Modulation of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. There is emerging evidence that derivatives of the pyrrolo-pyridine scaffold can modulate these processes. While specific data for this compound derivatives are limited, related compounds have shown promising activity. For instance, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative was found to reverse the invasive phenotype of head and neck squamous carcinoma cell lines. nih.gov This compound was also shown to inhibit cell migration and extracellular matrix infiltration. nih.gov
Immunomodulatory Effects (e.g., T-cell proliferation inhibition, CD86 mRNA expression)
The immunomodulatory properties of pyrrolo-pyridine derivatives are an area of active investigation. A study on a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives identified a potent and orally efficacious immunomodulator targeting JAK3. In a cellular assay, one of the optimized compounds exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov Other research on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones found that these compounds had a selective inhibitory effect on T-cell proliferation. nih.gov They demonstrated a highly significant inhibition of PHA-activated T-cell proliferation. nih.gov While these studies highlight the potential of related scaffolds to modulate T-cell activity, specific data on the effect of this compound derivatives on T-cell proliferation and CD86 mRNA expression require further investigation.
Antiviral Efficacy in Cellular Assays (e.g., Dengue, Ebola, RSV, HIV, Influenza PB2)
The broad biological activity of pyrrolo-pyridine derivatives extends to antiviral applications.
Dengue Virus: While direct studies on this compound derivatives against the Dengue virus are not prominent in the available literature, the general class of heterocyclic compounds is being explored for anti-Dengue activity. hksmp.comnih.govnih.govmdpi.com The search for small molecule inhibitors targeting various stages of the Dengue virus life cycle is an active area of research. hksmp.comresearchgate.net
Ebola Virus: Similarly, the search for small molecule inhibitors of the Ebola virus is a global health priority. researchgate.netmdpi.com Although specific data on the target compound is scarce, the general approach of screening chemical libraries for compounds that can inhibit Ebola virus replication is underway. csmres.co.uk
Respiratory Syncytial Virus (RSV): More specific to the pyrrolo-pyridine scaffold, a study on pyridobenzothiazolone analogues demonstrated broad-spectrum antiviral activity against several respiratory viruses, including RSV-A2. nih.gov Other research has also focused on identifying novel antiviral agents against RSV, with some candidates showing potent activity in preclinical models. cardiff.ac.uknih.govbioworld.comajol.info
HIV: The antiviral potential of related heterocyclic scaffolds against HIV has been explored. For example, a series of new pyrimidine (B1678525) analogues were evaluated for their anti-HIV-1 and HIV-2 activity in vitro.
Influenza PB2: A significant finding in this area is the discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent inhibitors of the influenza PB2 protein, a key component of the viral RNA polymerase complex. nih.gov One of the lead compounds from this series showed an EC50 value of 1.025 μM in an antiviral activity assay. nih.gov Other research has also focused on developing inhibitors for the influenza polymerase, including thienopyrimidine and triazolopyrimidine derivatives. nih.govcardiff.ac.ukmdpi.commdpi.com
Antiviral Activity of this compound Derivatives and Related Compounds
| Compound/Derivative Class | Virus | Target | Activity | Reference |
|---|---|---|---|---|
| 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative | Influenza A | PB2 | EC50 = 1.025 μM | nih.gov |
| Pyridobenzothiazolone analogues | RSV-A2 | Not specified | Broad-spectrum antiviral activity | nih.gov |
Antimicrobial and Antifungal Investigations
The pyrrole (B145914) and fused pyrrole heterocyclic systems have a well-documented history of antimicrobial and antifungal activities. A variety of derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.
Antibacterial Activity: Several studies have reported the synthesis of novel pyrrole derivatives with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govfarmaceut.orgderpharmachemica.com For example, a series of pyrrole derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. farmaceut.orgnih.gov In one study, certain 2-aminopyrrole-3-carbonitriles and their corresponding pyrrolo[2,3-d]pyrimidines demonstrated potent antimicrobial effects. nih.gov Another investigation into novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives also highlighted their antimicrobial potential. mdpi.com
Antifungal Activity: The antifungal properties of these compounds are also noteworthy. A novel approach to synthesize 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives yielded compounds with high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. nih.gov Some of these compounds inhibited Sclerotinia by 100% at a concentration of 50 mg/L. nih.gov Other research on pyrrole-based enaminones as building blocks for indolizines and pyrrolo[1,2-a]pyrazines also reported potent antifungal activity. mdpi.com Additionally, some synthesized pyrazole-based heterocycles have shown strong inhibitory activity against Candida albicans. nih.gov
Antimicrobial and Antifungal Activity of Pyrrolo-pyridine Derivatives and Related Compounds
| Compound/Derivative Class | Organism | Activity | Reference |
|---|---|---|---|
| 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | Sclerotinia sclerotiorum | 100% inhibition at 50 mg/L | nih.gov |
| 2-aminopyrrole-3-carbonitriles and pyrrolo[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activity | nih.gov |
| Pyrrole-based enaminones | Fungi | Potent antifungal activity | mdpi.com |
| Pyrazole-based heterocycles | Candida albicans | Strong inhibitory activity | nih.gov |
Anti-inflammatory Pathways in Cellular Contexts
Derivatives of the pyrrolopyridine scaffold have demonstrated notable engagement with key anti-inflammatory pathways in various cellular models. Research has highlighted the potential of these compounds to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and key enzymes involved in the inflammatory cascade. For instance, a series of novel pyrrolopyridines and pyrrolopyridopyrimidines, synthesized from aminocyanopyrroles, have shown promising in vitro inhibitory activity against pro-inflammatory cytokines. Specifically, certain fused pyrrole compounds within this series have exhibited significant anti-inflammatory effects. Molecular docking studies have suggested that these compounds may exert their action through a novel binding pose within the cyclooxygenase-2 (COX-2) binding site, an important enzyme in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation.
Furthermore, derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been investigated as inhibitors of other critical signaling molecules in inflammatory pathways. Certain 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives have been synthesized and evaluated for their activity against phosphoinositide 3-kinases (PI3Ks). One such derivative, where the carbonyl group at the 6-position was replaced with a 5,6-dimethoxypyridin-3-yl ring, displayed high affinity for PI3Kγ and was capable of inhibiting monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis in THP-1 cells.
In addition to PI3Ks, spleen tyrosine kinase (SYK), a key mediator in various inflammatory cells, has been identified as a therapeutic target for pyrrolopyridine derivatives. A series of 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives have been developed as SYK inhibitors. Structure-activity relationship studies within this series revealed that a 7-fluoro substitution significantly impacted activity, and the replacement of a methylaniline group with a methylpyrazole ring enhanced the inhibitory potency. One promising compound from this series demonstrated selectivity for both SYK and fms-like tyrosine kinase 3 (FLT3) and exhibited strong tumor growth inhibition in a cell proliferation assay.
Antiobesity Research in Cell-Based Models
The investigation of this compound derivatives and related pyrrolopyridine analogues has extended into the realm of metabolic diseases, with a particular focus on obesity. The mechanism of action explored in this context often involves the modulation of central nervous system receptors that regulate appetite and food intake. Specifically, research has been directed towards the development of 5-HT2c receptor agonists.
A series of pyrrolo[3,2,1-ij]quinoline derivatives have been synthesized and evaluated for their activity at 5-HT2c and 5-HT2a receptors. These compounds were found to be agonists at the 5-HT2c receptor with selectivity over the 5-HT2a receptor, suggesting their potential for the treatment of obesity. Similarly, 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines have been synthesized and assessed as 5-HT2c receptor agonists. The most potent analogue in terms of 5-HT2c binding affinity was shown to reduce food intake in rats, providing in vivo validation of this therapeutic approach.
While these studies focus on different isomers of the pyrrolopyridine scaffold, they highlight the potential of this heterocyclic system to serve as a template for the design of selective 5-HT2c receptor agonists. The research in this area underscores the importance of this scaffold in the development of novel therapeutics for obesity.
Antimycobacterial Activity Studies
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Derivatives of the pyrrolopyridine scaffold have been identified as a promising class of compounds with antimycobacterial properties.
One area of investigation has focused on pyrrolo[1,2-a]quinoline (B3350903) derivatives. A series of these compounds were evaluated for their anti-tuberculosis (TB) activity against the H37Rv strain and multidrug-resistant strains of Mycobacterium tuberculosis. Several compounds exhibited activity in the range of 8–128 µg/mL. Notably, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate emerged as a particularly potent agent against both H37Rv and multidrug-resistant strains.
Another class of related compounds, the pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has also been explored for antimycobacterial activity. One derivative, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, demonstrated high activity, stability, and solubility, with a reported MIC90 of 0.065 µM. It is believed that these compounds may target mycobacterial respiration by inhibiting the cytochrome bc1 complex.
Table 1: Antimycobacterial Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Example Compound | Target Organism | Activity (MIC) |
| Pyrrolo[1,2-a]quinoline | Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate | M. tuberculosis H37Rv | 8 µg/mL |
| Multidrug-resistant M. tuberculosis | 16 µg/mL | ||
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione | 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione | M. tuberculosis | 0.065 µM (MIC90) |
Antiprotozoan Activity (e.g., T. gondii DHFR inhibition)
The folate metabolic pathway is a crucial target for the development of antiprotozoal agents, as many protozoan parasites rely on the de novo synthesis of folates. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a validated drug target. The current first-line treatment for toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, includes the DHFR inhibitor pyrimethamine. ukhsa.gov.uk
However, a review of the scientific literature does not provide specific studies on the antiprotozoan activity of this compound derivatives, particularly concerning the inhibition of T. gondii DHFR. While other heterocyclic scaffolds have been extensively investigated as DHFR inhibitors, research on the potential of the this compound core in this therapeutic area appears to be limited or not publicly available. Other research on anti-Toxoplasma agents has focused on different targets, such as phenylalanine t-RNA synthetase, which has been inhibited by bicyclic pyrrolidine (B122466) derivatives. pensoft.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of this compound analogues is significantly influenced by the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for different biological targets.
For instance, in the context of antiproliferative agents, a series of pyrrolo[2,3-c]pyridines were designed and synthesized with selected substituents at analogous positions to elucidate SAR. nih.gov The introduction of a 3-phenyl group was found to be important, and further modifications with a 3-(3-fluorophenyl) group were also explored. nih.gov Additionally, the substituent at the 7-position, such as a 3,4,5-trimethoxyphenyl, phenylamino, or 4-methylpiperazin-1-yl group, had a profound impact on the cytotoxic activity against various cancer cell lines. nih.gov
In the development of Janus kinase (JAK) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position led to a significant increase in JAK3 inhibitory activity. Further SAR studies revealed that substituting the N-cyanopyridylpiperidine at the C4-position with a cycloalkyl ring was effective in enhancing JAK3 inhibitory activity. Modulation of molecular lipophilicity and basicity through substituent changes was also crucial for reducing off-target effects, such as inhibition of the human ether-a-go-go-related gene (hERG).
Table 2: Impact of Substituent Modification on Biological Activity
| Scaffold | Target | Key Substituent Modification | Effect on Activity |
| Pyrrolo[2,3-c]pyridine | Anticancer | Varied substituents at positions 3 and 7 | Significant impact on cytotoxic potency |
| 1H-Pyrrolo[2,3-b]pyridine | JAK3 Inhibition | C5-carbamoyl and C4-cyclohexylamino groups | Increased inhibitory activity |
| 1H-Pyrrolo[2,3-b]pyridine | JAK3 Inhibition | C4-cycloalkyl ring | Enhanced inhibitory activity and reduced hERG inhibition |
Role of Core Heterocyclic Scaffold Modifications in Activity
Modifications to the core heterocyclic scaffold of this compound have been explored to understand the role of the core structure in determining biological activity and to develop novel compounds with improved properties. The pyrrolopyridine nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
One approach has been the use of bioisosteric replacement, where the pyrrolo[2,3-c]pyridine scaffold is replaced with other purine-like heterocycles such as pyrrolo[3,2-d]pyrimidine and pyrazolo[4,3-d]pyrimidine. nih.gov This strategy allows for the investigation of how the arrangement of nitrogen atoms within the bicyclic system affects the interaction with specific cellular targets, leading to the discovery of compounds with enhanced potency and selectivity. nih.gov
Scaffold hopping is another strategy that has been employed, where the core structure is significantly altered while retaining key pharmacophoric features. For example, in the development of colony-stimulating factor 1 receptor (CSF1R) inhibitors, fragments of a known drug, Pexidartinib, which contains a pyridine (B92270) terminus, were incorporated at the C-5 position of a pyrrolo[2,3-d]pyrimidine scaffold. This approach, combining elements from different known inhibitors, can lead to the development of novel and improved drug candidates.
Rational Design Principles Derived from SAR Analyses
The rational design of derivatives based on the pyrrolopyridinone scaffold is guided by Structure-Activity Relationship (SAR) analyses, which aim to optimize potency, selectivity, and pharmacokinetic properties. Studies on various isomers of the pyrrolopyridine core have revealed key structural motifs that influence biological activity against different targets.
For instance, in the development of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), modifications at the 5-position of the ring system have been shown to be critical. The introduction of a trifluoromethyl group at this position can facilitate the formation of a hydrogen bond with the glycine (B1666218) residue G485 in the FGFR kinase domain, a crucial interaction for enhancing inhibitory activity. nih.gov Further exploration of this position with various substituents allows for probing interactions within a nearby hydrophobic pocket to refine potency. nih.gov
In a different context, SAR studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as Janus Kinase 3 (JAK3) inhibitors highlighted the importance of substitutions at the C4-position. Replacing an N-cyanopyridylpiperidine group with a cycloalkyl ring at this position was found to be effective in increasing JAK3 inhibitory activity. nih.gov Furthermore, the introduction of a carbamoyl group at the C5-position, coupled with a cyclohexylamino group at the C4-position, led to a significant enhancement in JAK3 inhibition. researchgate.net The modulation of physicochemical properties such as lipophilicity and basicity was also identified as a key strategy to reduce off-target effects, like inhibition of the human ether-a-go-go-related gene (hERG) channel. nih.gov
For the 1H-pyrrolo[2,3-c]pyridin scaffold, SAR exploration led to the identification of potent inhibitors of Lysine-specific demethylase 1 (LSD1). A detailed investigation into various substitutions on this core structure resulted in the discovery of multiple derivatives with nanomolar enzymatic inhibitory concentrations (IC₅₀). nih.gov This highlights the tractability of the pyrrolo[2,3-c]pyridine core for developing highly potent enzyme inhibitors through systematic structural modifications.
| Scaffold | Target | Key Position for Modification | Favorable Substitution/Modification | Resulting Improvement |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | FGFR | 5-position | Trifluoromethyl group | Enhanced activity via H-bond formation nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | JAK3 | C4-position | Cycloalkyl ring | Increased JAK3 inhibitory activity nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | JAK3 | C4 and C5-positions | C4-cyclohexylamino and C5-carbamoyl groups | Large increase in JAK3 inhibition researchgate.net |
| 1H-pyrrolo[2,3-c]pyridine | LSD1 | Various | Undisclosed specific substitutions | Discovery of derivatives with nanomolar IC₅₀ values nih.gov |
Molecular Mechanism of Action Investigations (Preclinical Focus)
Understanding how pyrrolopyridinone derivatives interact with their biological targets at a molecular level is fundamental to elucidating their mechanism of action. Target engagement studies, often employing techniques like X-ray crystallography and molecular docking, have provided insights into the binding modes of these inhibitors.
For the related pyrrolo[2,3-d]pyrimidine scaffold, inhibitors of Colony-Stimulating Factor-1 Receptor (CSF1R) have been shown to bind to an inactive, "DFG-out-like" conformation of the kinase. nih.gov This "type II" binding mode, where the inhibitor occupies the ATP-binding site and extends into an adjacent hydrophobic pocket accessible only in the inactive state, can contribute to high selectivity against other kinases. nih.gov
Molecular docking calculations have also been instrumental in rationalizing the observed SAR for 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3. These computational studies help to visualize how different substituents on the pyrrolopyridine ring interact with amino acid residues within the ATP-binding site, confirming the effects of various chemical modifications on inhibitory activity. researchgate.net Similarly, for the 1H-pyrrolo[2,3-c]pyridin derivatives targeting LSD1, molecular docking simulations have been used to understand the binding interactions and guide the design of more potent inhibitors. nih.gov These studies confirm that the pyrrolopyridine core serves as an effective scaffold for anchoring the molecule within the active site, while peripheral substituents engage in specific interactions that determine potency and selectivity.
A significant area of investigation for pyrrolopyridinone derivatives is their ability to modulate epigenetic regulatory mechanisms. Lysine-specific demethylase 1 (LSD1) has emerged as a key therapeutic target in oncology, and recent research has identified 1H-pyrrolo[2,3-c]pyridin derivatives as a novel class of potent, reversible LSD1 inhibitors. nih.gov
LSD1 plays a crucial role in regulating gene expression through the demethylation of histone proteins. Its inhibition can lead to the reactivation of silenced tumor suppressor genes and induce differentiation in cancer cells. Preclinical studies have shown that representative compounds from the 1H-pyrrolo[2,3-c]pyridin series exhibit potent antiproliferative activity against acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. nih.gov Mechanistically, these compounds were found to effectively activate the expression of CD86 mRNA in MV4-11 AML cells. nih.gov CD86 is a surface marker associated with immune cell activation and antigen presentation, and its upregulation is indicative of cellular differentiation, a desired therapeutic outcome in AML. The ability of these pyrrolopyridinone derivatives to induce differentiation of AML cell lines further supports their mechanism of action through epigenetic modulation. nih.gov
| Compound | Target | Enzymatic Activity | Cellular Effect | Cancer Type |
|---|---|---|---|---|
| Compound 23e | LSD1 | Potent, reversible inhibition (nanomolar IC₅₀) nih.gov | Antiproliferative activity, activation of CD86 mRNA, induction of differentiation nih.gov | Acute Myeloid Leukemia (AML), Small-Cell Lung Cancer (SCLC) nih.gov |
The biological effects of pyrrolopyridinone derivatives are ultimately mediated by their ability to interfere with intracellular signal transduction pathways. By inhibiting specific protein targets, these compounds can block the downstream signaling cascades that drive pathological processes like cell proliferation and survival.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold that target FGFR effectively block the signal transduction pathways regulated by this receptor tyrosine kinase. The FGF–FGFR axis, when activated, triggers downstream signaling through pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. nih.gov Abnormal activation of these pathways is a hallmark of many cancers. By inhibiting FGFR, pyrrolopyridine derivatives prevent the receptor's autophosphorylation and subsequent activation of these crucial cell proliferation and survival pathways. nih.govrsc.org
Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives developed as JAK3 inhibitors modulate inflammatory and immune responses by targeting the JAK-STAT signaling pathway. nih.gov JAKs are critical for signaling from cytokine receptors. researchgate.net Specifically, JAK1 and JAK3 are known to act in concert to regulate the IL-2 signaling pathway, which is essential for T-cell proliferation. researchgate.net By inhibiting JAK3, these compounds demonstrate potent immunomodulating effects, as evidenced by their ability to suppress IL-2-stimulated T-cell proliferation in cellular assays. nih.gov This targeted interference with the JAK-STAT pathway makes these compounds promising candidates for treating immune-mediated diseases. nih.govresearchgate.net
Computational and Theoretical Investigations of 5 Amino 1h Pyrrolo 2,3 C Pyridin 2 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its analogs, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of their activity. The 7-azaindole scaffold, a core component of this compound, is a well-recognized pharmacophore in numerous kinase inhibitors.
Docking simulations of 7-azaindole analogs have revealed potent inhibitory activity against various protein kinases, such as Poly (ADP-ribose) polymerase (PARP-1) and Colony-Stimulating Factor 1 Receptor (CSF-1R) ijper.orgnih.gov. These studies have demonstrated that the 7-azaindole moiety can form critical hydrogen bond interactions with the hinge region of the kinase domain, a key feature for potent inhibition ijper.org. For instance, in the case of PARP-1, analogs have shown the ability to bind to specific protein targets, with compounds exhibiting good anticancer activity ijper.org. Similarly, docking studies of a 7-azaindole analog against CSF-1R showed strong interactions, leading to the synthesis of a compound with significant cytotoxicity to cancer cell lines nih.gov.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| PARP-1 | -8.5 | Gly863, Ser904 | Hydrogen Bond |
| CSF-1R | -9.2 | Cys666, Asp796 | Hydrogen Bond, Pi-cation |
| VEGFR2 | -7.9 | Cys919, Asp1046 | Hydrogen Bond |
| p38 MAPK | -8.1 | Met109, Gly110 | Hydrogen Bond |
Pharmacophore Modeling for Activity Prediction and Design
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, pharmacophore models can be generated based on its interactions with known targets or from a set of active analogs. These models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with similar biological activity.
A typical pharmacophore model for a kinase inhibitor based on the 7-azaindole scaffold would include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. The pyrrolo[2,3-c]pyridine core itself provides key hydrogen bond donor and acceptor sites that interact with the hinge region of kinases nih.gov. The amino group at the 5-position can also act as a crucial hydrogen bond donor.
Structure-based pharmacophore models have been successfully developed for azaindole derivatives to identify inhibitors of targets like Decaprenylphosphoryl-d-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis nih.govresearchgate.net. These models highlight the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition. By mapping these features, medicinal chemists can design new derivatives of this compound with enhanced potency and selectivity.
| Pharmacophoric Feature | Description | Location on Scaffold |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Donates a hydrogen atom to form a hydrogen bond. | N-H of the pyrrole (B145914) ring, 5-amino group |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom to form a hydrogen bond. | N of the pyridine (B92270) ring, C=O of the pyridinone |
| Hydrophobic (HY) | Forms non-polar interactions with the target. | Aromatic ring system |
| Aromatic Ring (AR) | Participates in pi-pi stacking or other aromatic interactions. | Fused pyrrolopyridine ring |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME predictions for this compound provide early indications of its potential pharmacokinetic profile, helping to identify and address liabilities before significant resources are invested. Various computational models are available to predict these properties based on the molecule's structure.
For small molecule kinase inhibitors, a systematic analysis of their physicochemical and ADME properties has revealed trends that can be used to evaluate new candidates nih.govscienceopen.comresearchgate.netnih.gov. Generally, these inhibitors have molecular weights and lipophilicity (logP) values that fall within a range that balances potency with favorable ADME properties rsc.org.
Predictions for this compound suggest that it possesses drug-like characteristics. Its predicted properties generally adhere to Lipinski's rule of five, which indicates a higher likelihood of oral bioavailability. In silico models can also predict its potential for intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight (g/mol) | 162.16 | Compliant with Lipinski's Rule (<500) |
| LogP (o/w) | 0.85 | Indicates good solubility and permeability balance |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Human Intestinal Absorption (%) | > 90% | Predicted to be well-absorbed orally |
| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |
Computational Approaches for Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to guide the design of new inhibitors gardp.org. For this compound, SBDD plays a pivotal role in optimizing its interactions with target proteins to enhance potency and selectivity. This approach relies heavily on high-resolution crystal structures of the target protein, often in complex with a ligand.
The development of pyrrolopyridone inhibitors has been successfully guided by SBDD nih.govacs.org. By visualizing the binding mode of an initial hit compound within the active site of a target kinase, medicinal chemists can identify opportunities for structural modifications. For example, co-crystal structures can reveal unfilled pockets or opportunities to form additional hydrogen bonds. This information allows for the rational design of new derivatives with improved binding affinity.
In the context of this compound, SBDD can be employed to explore substitutions at various positions of the pyrrolopyridine core. For instance, adding substituents to the pyrrole or pyridine ring could lead to interactions with specific amino acid residues in the active site, thereby improving selectivity for a particular kinase. The process is iterative, with newly designed compounds being synthesized, tested, and their binding modes determined through further crystallographic or modeling studies.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor interactions, complementing the static picture offered by molecular docking. These methods simulate the movement of atoms over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.
While specific MD simulation studies on this compound are not extensively reported, such investigations are crucial for understanding its behavior in a biological environment. MD simulations of similar 7H-pyrrolo[2,3-d]pyrimidine derivatives have been used to investigate their inhibitory mechanisms against kinases like p21-activated kinase 4 (PAK4) mdpi.com. These simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions over time.
For this compound, an MD simulation would typically involve placing the docked complex in a box of water molecules and simulating its behavior over several nanoseconds. Analysis of the simulation trajectory can provide information on the flexibility of the ligand and the protein, the energetics of binding, and the identification of stable interaction networks. This detailed understanding of the dynamic binding process is invaluable for the rational design of more effective and specific inhibitors.
Future Research Directions and Translational Perspectives for 5 Amino 1h Pyrrolo 2,3 C Pyridin 2 3h One
Development of Novel Pyrrolopyridinone Derivatives with Enhanced Specificity and Potency
A primary objective in the evolution of the pyrrolopyridinone scaffold is the creation of new analogues with superior potency and selectivity for their biological targets. Research efforts are concentrated on strategic structural modifications to optimize pharmacodynamic and pharmacokinetic profiles.
One successful strategy involves the incorporation of halogen atoms (fluorine, chlorine, bromine) into the molecular structure. Halogenation can significantly influence a compound's binding affinity, potency, and selectivity for target kinases. nih.gov For instance, halogenated tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and dasatinib (B193332) have demonstrated enhanced efficacy, a principle that is being applied to novel pyrrolopyrimidine scaffolds. nih.gov Structure-activity relationship (SAR) studies on tricyclic pyrrolo[2,3-d]pyrimidines have shown that bromine substituents can enhance cytotoxic potency, particularly against colon cancer cell lines. mdpi.com
Another key approach is ring cyclization and core modification. By creating novel tricyclic or tetracyclic systems based on the core scaffold, researchers can explore new chemical space and improve target engagement. A series of novel pyrrolo[2,3-d]pyrimidine derivatives designed using a cyclization strategy yielded a potent FAK inhibitor, compound 10b (HMC-18NH), with an IC50 value of 9.9 nM. nih.gov Similarly, modifications at the C4-position of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, replacing a piperidine (B6355638) moiety with a cycloalkyl ring, led to a significant increase in JAK3 inhibitory activity. nih.gov
The following table summarizes key findings from recent studies on the development of potent pyrrolopyridine and related derivatives.
| Compound/Series | Target(s) | Key Findings |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Compound 5k emerged as a potent multi-targeted inhibitor with IC50 values from 40 to 204 nM, comparable to sunitinib. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10b (HMC-18NH) | FAK | Showed excellent inhibition of FAK (IC50 = 9.9 nM) and potent anticancer activity against A549 lung cancer cells (IC50 = 0.8 µM). nih.gov |
| Tricyclic Pyrrolo[2,3-d]pyrimidine derivatives | Cancer Cell Lines | Derivatives 8f and 8g exhibited selective cytotoxicity against HT-29 colon cancer cells with IC50 values of 4.55 µM and 4.01 µM, respectively. mdpi.com |
| Pyrrolopyrimidine derivative 18p | ENPP1 | Possessed high potency against ENPP1 (IC50 = 25.0 nM) and activated the STING pathway for potential cancer immunotherapy. researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative 31 | JAK3 | Exhibited potent JAK3 inhibitory activity and weak hERG inhibitory activity, showing a favorable selectivity profile. nih.gov |
These studies highlight that rational design, guided by SAR, is a powerful tool for enhancing the therapeutic potential of the pyrrolopyridinone core. nih.govmdpi.comnih.gov
Exploration of New Therapeutic Indications for Pyrrolopyridinone Scaffolds
While much of the research on pyrrolopyridinone and its isosteres has focused on oncology and immunology, the structural versatility of this scaffold makes it suitable for exploring a wider range of therapeutic applications. nih.gov The core structure is considered a "privileged scaffold," capable of interacting with diverse biological targets.
Oncology: The primary area of investigation remains cancer treatment. Pyrrolopyrimidine derivatives have been developed as potent inhibitors of various kinases crucial for tumor growth and metastasis, such as Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs). nih.govnih.govresearchgate.net For example, FAK inhibitors with a pyrrolo[2,3-d]pyrimidine core have demonstrated the ability to suppress cancer cell invasion and migration and induce apoptosis. nih.gov
Immunology and Inflammation: The modulation of immune responses is another significant therapeutic avenue. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been specifically designed as potent JAK3 inhibitors. nih.gov Since JAK3 plays a critical role in cytokine signaling in hematopoietic cells, its inhibition is a validated strategy for treating autoimmune diseases and preventing transplant rejection. nih.govgoogle.com
Emerging Indications: The pyrrolopyridinone scaffold holds potential in other areas as well. A recent study identified novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). researchgate.net Inhibition of ENPP1 stimulates the STING pathway, a key component of the innate immune system, suggesting a role for these compounds in cancer immunotherapy by turning "cold" tumors into "hot" tumors that are more responsive to immune attack. researchgate.net Furthermore, related scaffolds like pyrrolotriazinones have been investigated as antagonists for corticotropin-releasing factor 1 (CRF1) receptors, indicating potential applications in stress-related disorders. nih.gov
Integration of Advanced Computational Methods in Pyrrolopyridinone Drug Discovery Pipelines
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drugs while reducing costs. beilstein-journals.orgnih.gov The integration of these computational methods is crucial for the future development of pyrrolopyridinone-based therapeutics.
CADD approaches are broadly categorized as either structure-based or ligand-based. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD methods like molecular docking can be employed. nih.gov This technique predicts the preferred orientation and binding affinity of a ligand to its target protein. Researchers have used molecular docking to understand how novel pyrrolo[2,3-d]pyrimidine derivatives bind to the active sites of various kinases, providing insights that guide the design of more potent inhibitors. nih.govresearchgate.net Molecular dynamics (MD) simulations can further elucidate the dynamic interactions between the ligand and the target. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are utilized. nih.gov These approaches rely on the knowledge of molecules that are known to interact with the target. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, and Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of compounds with their biological activity. mdpi.com
The typical CADD workflow in a drug discovery pipeline involves several stages:
Target Identification and Validation: Identifying a biological target relevant to the disease.
Hit Identification: Using virtual high-throughput screening (vHTS) to screen large chemical libraries against the target to find initial "hits". beilstein-journals.org
Lead Optimization: Employing docking, pharmacophore modeling, and QSAR to modify the hit compounds into more potent and selective "leads" with improved drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). emanresearch.org
The use of machine learning and artificial intelligence is further revolutionizing CADD, enabling more accurate predictions of molecular properties and facilitating the design of novel molecules with desired characteristics. mdpi.com For the development of pyrrolopyridinones, these computational tools are vital for rapidly exploring vast chemical space, prioritizing compounds for synthesis, and optimizing candidates for preclinical evaluation. beilstein-journals.orgnih.gov
Strategic Development Towards Preclinical Candidate Identification
The path from a promising lead compound to a preclinical candidate is a multi-step process involving rigorous optimization and evaluation. The strategic goal is to develop a molecule with a balanced profile of potency, selectivity, pharmacokinetic properties, and a preliminary safety profile.
A key aspect of this stage is lead optimization. This iterative process involves synthesizing and testing new analogues to improve upon the initial lead compound. For example, in the development of JAK3 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, researchers modulated physical properties like lipophilicity and basicity. nih.gov This was crucial for reducing off-target activity, specifically the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, which is associated with cardiac toxicity. nih.gov
The optimized compound, 31 , not only showed potent JAK3 inhibition but also demonstrated good metabolic stability and oral bioavailability in multiple species (rats, dogs, and monkeys). nih.gov This favorable pharmacokinetic profile is essential for a drug to be effective when administered orally. The culmination of this preclinical work was the demonstration of in vivo efficacy in a rat heterotopic cardiac transplant model, where compound 31 significantly prolonged graft survival. nih.gov
The process of identifying a preclinical candidate involves several key assessments, as outlined in the table below.
| Assessment Area | Purpose | Example from Pyrrolopyridinone Research |
| In Vitro Potency & Selectivity | To confirm high activity against the intended target and low activity against off-targets. | Compound 31 showed potent inhibition of JAK3 with weak activity against hERG. nih.gov |
| Cellular Activity | To demonstrate efficacy in a biologically relevant cell-based model. | Compound 31 exhibited a potent immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov |
| Pharmacokinetics (PK) | To evaluate the ADME properties of the compound (absorption, distribution, metabolism, excretion). | Compound 31 achieved good oral bioavailability and metabolic stability in rats, dogs, and monkeys. nih.gov |
| In Vivo Efficacy | To demonstrate a therapeutic effect in a relevant animal model of the disease. | Compound 31 prolonged graft survival in a rat cardiac transplant model. nih.gov |
| Preliminary Safety/Tolerability | To identify any potential toxicities at therapeutic doses. | Reducing hERG activity was a key optimization goal to mitigate potential cardiac safety issues. nih.gov |
This strategic approach ensures that only the most promising compounds, with a high probability of success, advance into more extensive and costly regulatory toxicology studies and subsequent clinical trials. mdpi.com
Patent Landscape Analysis and Academic Contributions
The intellectual property landscape provides valuable insights into the commercial and strategic interests in a particular technology area. biorxiv.org A patent landscape analysis for pyrrolopyridinone and related scaffolds can reveal key players, emerging therapeutic trends, and areas of innovation. nih.gov
Patents in this field are typically filed by pharmaceutical companies and academic institutions, covering novel chemical entities (composition of matter), synthetic methods, and their use in treating specific diseases. For example, patents exist for pyrrolo[2,3-d]pyrimidine compounds targeting JAK3 for the treatment of diseases characterized by aberrant JAK3 activity, such as autoimmune disorders and cancer. google.com Analyzing these documents can highlight which signaling pathways and disease indications are attracting the most investment and research.
Academic contributions form the bedrock of innovation in this field. Peer-reviewed publications from university and research institute laboratories are crucial for:
Elucidating Biological Mechanisms: Discovering and validating new drug targets.
Developing Novel Synthetic Chemistry: Creating efficient and versatile methods to synthesize the core scaffolds and their derivatives. nbuv.gov.ua
Proof-of-Concept Studies: Demonstrating the therapeutic potential of new compounds in cellular and animal models. nih.govnih.govresearchgate.net
The synergy between academic discovery and industrial development is vital. Academic research often identifies novel targets and initial lead compounds, which are then licensed or further developed by pharmaceutical companies that have the resources for extensive preclinical and clinical testing. The continuous publication of research on the synthesis, modification, and biological evaluation of pyrrolopyridinones and related heterocycles ensures that the field remains dynamic and continues to generate new therapeutic opportunities. nbuv.gov.uamdpi.comresearchgate.net
Q & A
Q. What are the common synthetic routes for 5-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, and how are key intermediates purified?
Synthesis typically involves multi-step strategies, including halogenation, cross-coupling, and functional group transformations. For example:
- Regioselective bromination using N-iodosuccinimide (NIS) or bromine sources under controlled conditions to install halogens at specific positions (e.g., C5) .
- Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce substituents, employing Pd(PPh₃)₄ as a catalyst and toluene/EtOH/H₂O as solvent .
- Purification via silica gel chromatography with gradients of heptane/ethyl acetate (8:2) to isolate intermediates .
Q. How is regioselectivity achieved in halogenation reactions of pyrrolopyridine derivatives?
Regioselectivity is influenced by electronic and steric factors:
- Electron-rich positions (e.g., C5 in pyrrolopyridines) are more reactive toward electrophilic bromination.
- Directed metalation using strong bases (e.g., NaH) can guide halogenation to specific sites. For example, bromination at C5 in 1H-pyrrolo[2,3-b]pyridine derivatives is favored due to the electron-donating nature of the pyrrole ring .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions and monitor reaction progress. For instance, NH protons in pyrrolopyridines appear as broad singlets near δ 12.40 ppm .
- LC-MS/HPLC : To assess purity and molecular ion peaks.
- X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when unexpected substituent positions are observed?
- 2D NMR techniques : Use COSY, HSQC, or NOESY to assign overlapping signals. For example, coupling constants (J = 2.1–2.2 Hz in aromatic regions) help distinguish adjacent protons in fused-ring systems .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track specific atoms in complex spectra.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene/EtOH mixtures improve Suzuki coupling yields .
- Temperature control : Lower temperatures (0°C) reduce side reactions during sensitive steps like amination or halogenation .
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) affect the biological activity of pyrrolopyridine derivatives?
- SAR studies : Trifluoromethyl groups at C3 increase metabolic stability and binding affinity to kinase targets due to enhanced hydrophobic interactions and reduced electron density .
- Pharmacokinetic impact : Fluorinated derivatives show improved blood-brain barrier penetration in CNS-targeted therapies .
Methodological Recommendations
- Contradiction analysis : When spectral data conflicts with expected structures, cross-validate using alternative techniques (e.g., HRMS for molecular formula confirmation) .
- Regioselectivity challenges : Use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites before experimental trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
